(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate
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Overview
Description
(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate typically involves multi-component reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction of an aryl aldehyde with 2-aminopyrazine and tert-butyl isocyanide. This reaction proceeds via a [4+1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available catalysts like iodine suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyrazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its potential to inhibit the growth of cancer cells, making it a valuable lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as luminescent materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of (Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and π-π stacking interactions with certain residues in proteins, which can inhibit their function. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure and are used in the development of pharmaceuticals and other chemical applications.
Uniqueness
(Imidazo[1,2-a]pyrazin-3-ylmethyl)amine dihydrochloride hydrate is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,2-a]pyrazine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylmethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH.H2O/c8-3-6-4-10-7-5-9-1-2-11(6)7;;;/h1-2,4-5H,3,8H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSDFWXTZCZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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